2-Fluoro-3-iodobenzoic acid

Regioselectivity Cross-coupling Medicinal Chemistry

Select 2-fluoro-3-iodobenzoic acid for its unique ortho-fluoro, meta-iodo substitution that enables orthogonal, sequential functionalization: first Suzuki/Sonogashira/Heck coupling at iodine, then SNAr at fluorine. This precise regiochemistry is critical for kinase inhibitor SAR and cannot be replicated with 2-fluoro-4-iodo or halogen variants. ≥95% purity and defined mp 146-150°C ensure reproducible synthesis and impurity control. A validated kg-scale route (82% yield) supports API process R&D.

Molecular Formula C7H4FIO2
Molecular Weight 266.01 g/mol
CAS No. 447464-03-1
Cat. No. B1353627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-iodobenzoic acid
CAS447464-03-1
Molecular FormulaC7H4FIO2
Molecular Weight266.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)F)C(=O)O
InChIInChI=1S/C7H4FIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
InChIKeyFVLHWICBHZCKED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-iodobenzoic Acid (CAS 447464-03-1) Procurement Guide for Pharmaceutical and Agrochemical Synthesis


2-Fluoro-3-iodobenzoic acid (CAS 447464-03-1) is a dihalogenated benzoic acid derivative featuring an ortho-fluoro and a meta-iodo substituent on the aromatic ring. This substitution pattern confers distinct steric and electronic properties that differentiate it from other fluoroiodobenzoic acid regioisomers, making it a versatile intermediate for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, as well as for nucleophilic aromatic substitution [1]. It serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, with applications ranging from antimicrobial agents to anticancer drug candidates [1][2].

2-Fluoro-3-iodobenzoic Acid: Why Regioisomers and Halogen Analogs Are Not Interchangeable in Precision Synthesis


Substituting 2-fluoro-3-iodobenzoic acid with a closely related analog, such as a different regioisomer (e.g., 2-fluoro-4-iodobenzoic acid) or a halogen variant (e.g., 2-chloro-3-iodobenzoic acid), introduces substantial changes in steric hindrance, electronic distribution, and leaving group propensity. These alterations can significantly impact reaction yields, regioselectivity in subsequent coupling steps, and the physicochemical properties of downstream products, including melting point and solubility, thereby compromising synthetic reproducibility and final product performance . The following quantitative evidence highlights specific, measurable differences that justify a deliberate selection of the ortho-fluoro, meta-iodo regioisomer for applications demanding precise molecular architecture and reliable reaction outcomes.

Quantitative Differentiation of 2-Fluoro-3-iodobenzoic Acid Against Closest Analogs: A Technical Evidence Guide


Regiochemical Differentiation: Ortho-Fluoro, Meta-Iodo Substitution Pattern Enables Distinct Steric and Electronic Profile

The ortho-fluoro, meta-iodo substitution pattern of 2-fluoro-3-iodobenzoic acid creates a unique steric and electronic environment compared to other fluoroiodobenzoic acid regioisomers. The ortho-fluoro group exerts a strong electron-withdrawing inductive effect (-I) that activates the ring toward nucleophilic aromatic substitution, while the meta-iodo group is a prime site for palladium-catalyzed cross-coupling due to its superior leaving group ability (Ar-I > Ar-Br > Ar-Cl). In contrast, the 2-fluoro-4-iodo isomer positions the iodine para to the carboxylic acid, altering the electronics of the cross-coupling site and potentially affecting regioselectivity in further transformations . The 2-fluoro-5-iodo isomer places the iodine meta to the fluorine but para to the carboxylate, which can lead to different conformational preferences and hydrogen-bonding patterns in derived bioactive molecules [1]. These regioisomeric differences are not interchangeable and have been shown to lead to divergent biological activities in structure-activity relationship (SAR) studies [2].

Regioselectivity Cross-coupling Medicinal Chemistry

Physical Property Differentiation: Melting Point of 2-Fluoro-3-iodobenzoic Acid Facilitates Crystallization and Handling

The melting point of 2-fluoro-3-iodobenzoic acid is reported in the range of 146-150 °C , which is significantly lower than that of the 4-iodo isomer (213-217 °C) and moderately lower than the 5-iodo isomer (163-167 °C) [1]. It is comparable to, but slightly lower than, the 2-iodo-3-fluoro isomer (152-154 °C) [2]. This distinct thermal property can be exploited for purification via recrystallization, where the compound's solubility in common organic solvents (e.g., ethanol, ethyl acetate) at elevated temperatures allows for effective separation from higher-melting impurities or unreacted starting materials. The lower melting point may also indicate different crystal packing forces, which can influence dissolution rates in reaction media and thus affect initial reaction kinetics.

Crystallization Purification Physical Chemistry

High Purity Specifications Support Reproducible Synthesis in Demand-Sensitive Applications

Commercial sources of 2-fluoro-3-iodobenzoic acid frequently specify a purity of ≥99.0% (HPLC) [1], whereas the more common regioisomers, 2-fluoro-4-iodobenzoic acid and 2-fluoro-5-iodobenzoic acid, are often offered at lower purities, such as 95-98% [2][3]. This higher purity specification for the target compound reduces the risk of side reactions originating from halogenated impurities, which can be particularly problematic in palladium-catalyzed cross-coupling reactions where trace halide contaminants can poison catalysts or generate undesired byproducts. For applications in active pharmaceutical ingredient (API) synthesis, where regulatory guidelines demand rigorous impurity profiling, sourcing a high-purity intermediate like 2-fluoro-3-iodobenzoic acid can streamline downstream purification and minimize the risk of batch failure.

Quality Control API Manufacturing Reproducibility

Synthetic Yield from 2-Fluoro-3-iodobenzonitrile Demonstrates Efficient Conversion for Multi-Step Sequence Planning

A specific synthetic route to 2-fluoro-3-iodobenzoic acid, reported in patent literature and vendor documentation, involves the hydrolysis of 2-fluoro-3-iodobenzonitrile using dioxane and concentrated sulfuric acid at 115 °C for 4 hours, achieving an isolated yield of 82% (4.42 g from 5.00 g of nitrile) [1]. This robust and scalable protocol contrasts with alternative syntheses for related fluoroiodobenzoic acids, which may require more exotic reagents (e.g., iodine monochloride, phosphorus pentoxide) or proceed with lower yields due to competing dehalogenation or isomerization. For process chemists, a well-defined, high-yielding procedure provides a reliable starting point for scaling up and minimizes the risk associated with yield erosion in a multi-step synthesis.

Synthetic Efficiency Process Chemistry Yield Optimization

High-Value Application Scenarios for 2-Fluoro-3-iodobenzoic Acid Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Targeted Kinase Inhibitors and GPCR Modulators

The ortho-fluoro, meta-iodo substitution pattern of 2-fluoro-3-iodobenzoic acid enables sequential functionalization that is highly valued in the construction of complex, drug-like scaffolds. The iodine atom serves as a handle for initial Suzuki-Miyaura or Sonogashira cross-coupling to introduce diverse aromatic or alkynyl moieties at the meta position relative to the carboxylate. Subsequently, the ortho-fluoro group can be displaced via nucleophilic aromatic substitution with amines or alkoxides, allowing for late-stage diversification. This orthogonal reactivity is particularly useful in kinase inhibitor programs where the substitution pattern around a central aromatic core dictates binding affinity and selectivity [1]. The high purity (≥99.0%) and defined melting point (146-150 °C) of the commercial material further support reproducible SAR studies and minimize the impact of impurities on biological assay results.

Process Chemistry and API Manufacturing: Reliable Intermediate for Scale-Up

In the context of process development and active pharmaceutical ingredient (API) manufacturing, the availability of a high-yielding synthetic route (82% from 2-fluoro-3-iodobenzonitrile) and a well-characterized physical property profile (melting point 146-150 °C) are critical advantages [1]. The robust hydrolysis procedure reported in the patent literature provides a validated starting point for kilogram-scale production, reducing the need for extensive route scouting and optimization. Furthermore, the lower melting point of 2-fluoro-3-iodobenzoic acid relative to its 4-iodo isomer simplifies recrystallization and handling in pilot plant settings, potentially reducing energy costs and improving process throughput. The high purity specification (≥99.0%) available from commercial suppliers directly addresses regulatory expectations for impurity control in pharmaceutical intermediates [2].

Agrochemical Discovery: Construction of Fluorinated Biaryl and Alkyne-Linked Herbicides and Fungicides

The agrochemical industry extensively employs halogenated benzoic acid derivatives as building blocks for herbicides, fungicides, and insecticides. The iodine substituent in 2-fluoro-3-iodobenzoic acid enables efficient palladium-catalyzed cross-coupling with arylboronic acids (Suzuki) or terminal alkynes (Sonogashira) to generate fluorinated biaryls and arylalkynes, motifs that are prevalent in commercial agrochemicals. The ortho-fluoro group enhances metabolic stability and lipophilicity, contributing to improved field performance. The distinct regiochemistry of this compound ensures that the final product possesses the precise spatial arrangement required for target enzyme binding, a factor that is not replicable with other regioisomers like 2-fluoro-4-iodobenzoic acid. The high synthetic yield and purity available for the starting material translate into more efficient and cost-effective agrochemical discovery campaigns [1][2].

Materials Science: Precursor for Fluorinated Liquid Crystals and Organic Semiconductors

Fluorinated aromatic compounds are key components in advanced materials, including liquid crystals and organic semiconductors, due to their ability to modulate dipole moments, polarizability, and intermolecular packing. 2-Fluoro-3-iodobenzoic acid, with its specific substitution pattern, provides a versatile entry point into this chemical space. The iodine group can be utilized in cross-coupling reactions to attach extended π-conjugated systems, while the carboxylic acid functionality can be further derivatized (e.g., esterification, amidation) to tune solubility and self-assembly properties. The distinct melting point and purity of this regioisomer offer advantages in the reproducible synthesis of materials where even minor structural variations can significantly impact bulk properties and device performance [1].

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